molecular formula C8H7BrF2O B1503515 2-Bromo-1-(difluoromethyl)-4-methoxybenzene CAS No. 1214379-79-9

2-Bromo-1-(difluoromethyl)-4-methoxybenzene

Cat. No.: B1503515
CAS No.: 1214379-79-9
M. Wt: 237.04 g/mol
InChI Key: WSAKDJNZGGQTJE-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is characterized by a benzene ring substituted with a bromo group, a difluoromethyl group, and a methoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation and difluoromethylation reactions. One common approach involves the bromination of 1-(difluoromethyl)-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromo group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(difluoromethyl)-4-methoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid or ketone.

  • Reduction: The major product is the corresponding hydrocarbon or alcohol.

  • Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the bromo group.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-methoxybenzene is utilized in various scientific research fields due to its unique chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.

  • Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(difluoromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological system under investigation.

Comparison with Similar Compounds

2-Bromo-1-(difluoromethyl)-4-methoxybenzene is compared with other similar compounds to highlight its uniqueness:

  • 1-Bromo-2-(difluoromethyl)benzene: Similar structure but different position of substituents.

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Similar but with an additional fluorine atom.

  • 1-Bromo-4-(difluoromethyl)benzene: Different position of the bromo group.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKDJNZGGQTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673320
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-79-9
Record name 2-Bromo-1-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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